molecular formula C22H31N3OS B11077343 3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11077343
M. Wt: 385.6 g/mol
InChI Key: LUCKAHBUTYENJQ-UHFFFAOYSA-N
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Description

3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-N-CYCLOHEXYL-6-(2-METHYL-2-PROPANYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H31N3OS

Molecular Weight

385.6 g/mol

IUPAC Name

3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C22H31N3OS/c1-22(2,3)14-9-10-17-13(11-14)12-16-18(23)19(27-21(16)25-17)20(26)24-15-7-5-4-6-8-15/h12,14-15H,4-11,23H2,1-3H3,(H,24,26)

InChI Key

LUCKAHBUTYENJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCCC4)N

Origin of Product

United States

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